molecular formula C10H8N2O2 B14735862 6-Amino-2-phenyl-4H-1,3-oxazin-4-one CAS No. 3157-00-4

6-Amino-2-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14735862
CAS No.: 3157-00-4
M. Wt: 188.18 g/mol
InChI Key: NAYKESMOQMJIFT-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. This reaction forms an intermediate, which is then treated with phenyl isocyanate to yield the desired oxazinone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2-phenyl-4H-1,3-oxazin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one
  • 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 4H-Benzo[d][1,3]oxazin-4-ones

Uniqueness

6-Amino-2-phenyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3157-00-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-amino-2-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C10H8N2O2/c11-8-6-9(13)12-10(14-8)7-4-2-1-3-5-7/h1-6H,11H2

InChI Key

NAYKESMOQMJIFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(O2)N

Origin of Product

United States

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